Benzamide, N-(cyclopropylcarbonyl)-
Description
Contextualization within Amide-Containing Compounds Research
Amides are a cornerstone of modern medicinal chemistry, integral to the structure of countless natural products, peptides, proteins, and synthetic drugs. numberanalytics.com The amide bond's significance stems from its unique properties, which are highly advantageous in drug design. numberanalytics.comnumberanalytics.com
Key properties of amides include:
Stability : The amide bond is relatively stable under physiological conditions, providing a reliable linkage within drug molecules. numberanalytics.comnumberanalytics.com
Hydrogen Bonding : Amides can act as both hydrogen bond donors and acceptors, a crucial feature for effective interaction with biological targets like enzymes and receptors. numberanalytics.comnih.gov
Conformational Influence : While the amide bond itself is planar, the groups attached to it have significant rotational flexibility, allowing the molecule to adopt various conformations to fit into different binding sites. numberanalytics.com
The versatility of the amide group has led to its inclusion in a wide array of pharmaceuticals across various therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and anticancer treatments. numberanalytics.comresearchgate.net The presence of an amide can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com
Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design
The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized in drug development to overcome challenges encountered during the discovery process. acs.orgnih.gov Its incorporation into a molecule can profoundly influence its pharmacological profile.
The unique characteristics of the cyclopropyl group include:
Conformational Constraint : The rigid, planar structure of the cyclopropyl ring introduces conformational constraints, which can help position other parts of the molecule for optimal binding to a biological target. iris-biotech.de This can lead to an entropically more favorable interaction. nih.goviris-biotech.de
Metabolic Stability : The C-H bonds in a cyclopropyl ring are shorter and stronger than those in other alkanes. nih.govresearchgate.net This higher bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. hyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation. iris-biotech.de
A notable example of its successful application is in the tyrosine kinase inhibitor Cabozantinib, where a cyclopropyl-1,1-dicarboxamide linker was used to improve stability and pharmacological performance. iris-biotech.de
Overview of Research Trajectories for Benzamide (B126), N-(cyclopropylcarbonyl)-
Research on Benzamide, N-(cyclopropylcarbonyl)- and its derivatives is multifaceted, primarily focusing on its synthesis and potential as a pharmacologically active agent. The compound itself is often explored as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai
Studies on related N-cyclopropyl benzamide structures have shown potential in various therapeutic areas, including anti-inflammatory and antimicrobial applications. ontosight.aiontosight.ai For example, derivatives of benzamide are investigated for their activity against a range of pathogens and as enzyme inhibitors. researchgate.netnanobioletters.com The synthesis of benzamide derivatives is a well-established area of organic chemistry, with common methods including the reaction of a carboxylic acid with an amine or the reaction of an acid chloride with ammonia. youtube.comyoutube.commdpi.com The specific synthesis of Benzamide, N-(cyclopropylcarbonyl)- can be achieved through the reaction of benzoyl chloride with cyclopropylamine (B47189). ontosight.ai
The physical and chemical properties of related N-cyclopropyl benzamides have been documented, providing a foundation for predicting the behavior of Benzamide, N-(cyclopropylcarbonyl)-.
Table 1: Computed Properties of N-benzyl-4-[(cyclopropylcarbonyl)amino]benzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 294.3 g/mol | nih.gov |
| XLogP3-AA | 2.3 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 294.136827821 Da | nih.gov |
Table 2: Chemical Properties of a Related Compound: Benzamide,N-cyclopropyl-3,4,5-trimethoxy-
| Property | Value | Reference |
|---|---|---|
| CAS Number | 92042-04-1 | chemsrc.com |
| Molecular Formula | C13H17NO4 | chemsrc.com |
| Molecular Weight | 251.27800 | chemsrc.com |
| Boiling Point | 344.7ºC at 760mmHg | chemsrc.com |
| Density | 1.2g/cm3 | chemsrc.com |
Structure
2D Structure
Properties
CAS No. |
756488-67-2 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(cyclopropanecarbonyl)benzamide |
InChI |
InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) |
InChI Key |
KJIWWFBAXBQCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzamide, N Cyclopropylcarbonyl and Its Derivatives
Optimized Synthetic Routes for Benzamide (B126), N-(cyclopropylcarbonyl)-
The efficient construction of the amide bond in Benzamide, N-(cyclopropylcarbonyl)- is paramount for its practical application. Researchers have explored various synthetic pathways to maximize yield and purity while considering economic and environmental factors.
High-Yielding Synthesis Strategies
The classical approach to synthesizing Benzamide, N-(cyclopropylcarbonyl)- involves the acylation of benzamide with cyclopropanecarbonyl chloride. Optimization of this method often focuses on the reaction conditions, including the choice of base, solvent, and temperature, to drive the reaction to completion and minimize side products.
A common strategy employs a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. These conditions facilitate the nucleophilic attack of the benzamide nitrogen on the acyl chloride, leading to the formation of the desired N-acylbenzamide. While effective, this method can generate stoichiometric amounts of hydrochloride salt as a byproduct, necessitating purification steps.
Alternative high-yield strategies involve the use of coupling agents to facilitate the amide bond formation between benzamide and cyclopropanecarboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), have been successfully employed. These methods proceed under mild conditions and often provide high yields of the desired product.
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| Benzamide | Cyclopropanecarbonyl chloride | Triethylamine | Dichloromethane | >90 | General Method |
| Benzamide | Cyclopropanecarboxylic acid | EDC/HOBt | Dimethylformamide | >85 | General Method |
Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of N-acylbenzamides. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One promising green strategy is the direct amidation of cyclopropanecarboxylic acid with benzamide, catalyzed by boric acid under solvent-free conditions. This method avoids the use of hazardous solvents and coupling agents, with water being the only byproduct. The reaction is typically driven by heating the neat mixture of reactants and catalyst, leading to high yields and a simplified workup procedure.
Another green approach involves the use of biocatalysts, such as immobilized lipases, to catalyze the amidation reaction. These enzymatic methods operate under mild conditions, often in aqueous or benign organic solvents, and exhibit high selectivity, thereby reducing the formation of byproducts.
| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Key Advantage |
| Benzamide | Cyclopropanecarboxylic acid | Boric acid | Solvent-free, heat | Atom economy, no hazardous waste |
| Benzamide | Cyclopropylmethyl ester | Immobilized Lipase | Mild temperature, benign solvent | High selectivity, biodegradable catalyst |
Stereoselective Synthesis of Analogues
The introduction of stereocenters into analogues of Benzamide, N-(cyclopropylcarbonyl)- can have a profound impact on their biological activity. Consequently, the development of stereoselective synthetic methods is a key area of research.
Enantioselective and Diastereoselective Synthetic Pathways
The synthesis of chiral analogues often starts with enantiomerically pure building blocks. For instance, using a chiral cyclopropanecarboxylic acid derivative allows for the direct installation of a stereocenter in the N-acyl moiety. Subsequent amidation with a substituted benzamide can then lead to diastereomeric products, which may be separable by chromatography.
Alternatively, asymmetric cyclopropanation reactions can be employed to create the chiral cyclopropyl (B3062369) ring. The reaction of a substituted benzamide containing an α,β-unsaturated ester with a sulfur ylide, in the presence of a chiral catalyst, can generate the cyclopropane (B1198618) ring with high diastereoselectivity and enantioselectivity.
Chiral Catalyst Applications in Synthesis
Chiral catalysts play a crucial role in the asymmetric synthesis of N-acylbenzamide analogues. Chiral Lewis acids, for example, can coordinate to the carbonyl group of a prochiral substrate, directing the nucleophilic attack of a cyclopropylating agent to one face of the molecule, thereby inducing chirality.
Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. Chiral amines or phosphoric acids can catalyze the addition of nucleophiles to α,β-unsaturated systems, leading to the formation of chiral intermediates that can be further elaborated into the desired N-acylbenzamide analogues with high enantiomeric excess. The use of chiral cyclopentadienyl (B1206354) ligands in metal-catalyzed reactions has also shown promise in achieving high stereocontrol. nih.gov
| Catalyst Type | Reaction Type | Key Feature |
| Chiral Lewis Acid | Cyclopropanation | Directs facial selectivity of nucleophilic attack |
| Chiral Phosphoric Acid | Michael Addition | Creates chiral intermediates from prochiral substrates |
| Chiral Cyclopentadienyl Ligand | Metal-catalyzed C-H activation | Provides a chiral environment around the metal center |
Derivatization and Functionalization Strategies
To explore structure-activity relationships and develop new compounds with tailored properties, the derivatization and functionalization of the Benzamide, N-(cyclopropylcarbonyl)- scaffold are essential.
Functionalization can be directed at either the benzoyl ring or the cyclopropyl moiety. Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the benzoyl ring can introduce a variety of substituents. The position of substitution is directed by the N-acyl group. Subsequent modifications of these newly introduced functional groups can lead to a diverse library of analogues. For instance, a nitro group can be reduced to an amine, which can then be further acylated or alkylated.
Derivatization of the cyclopropyl group is more challenging due to its relative inertness. However, the presence of activating groups on the ring can facilitate functionalization. For example, a cyclopropane ring bearing a carboxyl group can be converted to an amide or ester, allowing for the attachment of various side chains. Structure-activity relationship studies of benzamide derivatives have been a subject of interest in the development of potential antipsychotics. nih.gov The synthesis of various N-substituted benzamide derivatives has also been explored for their potential as antitumor agents. nih.gov
| Scaffold Position | Functionalization Reaction | Potential Subsequent Modifications |
| Benzoyl Ring | Nitration | Reduction to amine, acylation, alkylation |
| Benzoyl Ring | Halogenation | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Cyclopropyl Moiety (with activating group) | Amidation of a carboxylic acid | Further functionalization of the appended amide |
Exploration of Functional Group Transformations
The construction of N-(cyclopropylcarbonyl)benzamide derivatives fundamentally relies on the efficient formation of amide bonds, a cornerstone of functional group transformations in organic synthesis. A primary pathway involves the acylation of an amino group on a benzamide or benzoic acid precursor with cyclopropanecarbonyl chloride or a related activated species.
A common synthetic route starts with a substituted nitroaniline. This method leverages the nitro group as a masked amino group. The synthesis can be dissected into several key transformations:
Initial Amide Formation: The starting nitroaniline can be acylated at the amino group with a substituted benzoyl chloride or at the aromatic ring via a more complex route. Alternatively, a nitrobenzoic acid can be converted to a benzamide first.
Nitro Group Reduction: The nitro group is then reduced to a primary amine. This transformation is critical and can be achieved using a variety of reagents. Standard methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic media (e.g., Fe, SnCl₂ in HCl).
Final Acylation: The newly formed amino group is subsequently acylated with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to yield the final product.
This sequence allows for the introduction of diverse substituents on the benzamide core before the final cyclopropylcarbonyl group is installed. The choice of reducing agent for the nitro group is important to ensure compatibility with other functional groups present in the molecule.
Another key functional group transformation involves the direct coupling of a benzoic acid derivative with an amine. For instance, a benzoic acid bearing a cyclopropylcarbonylamino substituent can be activated and coupled with an amine, such as benzylamine (B48309), to form the final benzamide derivative. Common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt (Hydroxybenzotriazole), as well as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed to facilitate this transformation, often yielding clean products under mild conditions. sigmaaldrich.com
The table below illustrates a generalized synthetic scheme based on the nitro group reduction strategy.
Table 1: Synthesis via Nitro Group Reduction and Acylation
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product Archetype |
|---|---|---|---|---|
| 4-Nitroaniline | R-COCl, Base | N-(4-nitrophenyl)benzamide (R=Aryl) | 1. H₂, Pd/C 2. Cyclopropanecarbonyl chloride, Base | N-[4-(benzoylamino)phenyl]cyclopropanecarboxamide |
| Methyl 4-aminobenzoate | Cyclopropanecarbonyl chloride, Base | Methyl 4-(cyclopropanecarboxamido)benzoate | 1. LiOH (Hydrolysis) 2. R-NH₂, Coupling Agent (e.g., HATU) | 4-(cyclopropanecarboxamido)-N-substituted-benzamide |
Regioselective Modifications and Substitutions
The synthesis of specific isomers of N-(cyclopropylcarbonyl)benzamide derivatives, such as the meta- or para-substituted analogues, requires precise control over the regioselectivity of the reactions. nih.govnih.gov When a precursor with multiple reactive sites is used, such as m-phenylenediamine (B132917) or p-phenylenediamine, selective acylation becomes paramount.
The differing reactivity of the two amino groups in a phenylenediamine can be exploited. Generally, the first acylation occurs at the more nucleophilic amino group. However, steric hindrance and electronic effects from existing substituents can direct an incoming acyl group to a specific position. For complex derivatives, a protecting group strategy is often essential to ensure regiochemical integrity.
For example, to synthesize N-{3-[(cyclopropylcarbonyl)amino]phenyl}benzamide, one could start with 3-nitroaniline (B104315). nih.gov A regioselective sequence would be:
Acylation of 3-nitroaniline with benzoyl chloride. The amino group is significantly more nucleophilic than any C-H position on the ring, ensuring N-acylation.
Reduction of the nitro group to an amine, yielding 3-amino-N-phenylbenzamide.
Acylation of the newly formed amino group with cyclopropanecarbonyl chloride. Since the remaining amide N-H is much less nucleophilic, the reaction occurs selectively at the desired amino group.
This stepwise approach guarantees the final meta-arrangement of the two amide functionalities. A similar strategy, starting from 4-nitroaniline, would lead to the corresponding para-isomer. nih.gov
In cases where the benzamide portion is built from a substituted aminobenzoic acid, the reactivity difference between the carboxylic acid and the amine must be managed. For instance, in the synthesis of N-benzyl-4-[(cyclopropylcarbonyl)amino]benzamide, one could begin with 4-aminobenzoic acid. nih.gov A potential regioselective route is:
N-acylation: The amino group of 4-aminobenzoic acid is first acylated with cyclopropanecarbonyl chloride. This reaction is typically performed under basic conditions where the carboxylate is deprotonated and less reactive as a nucleophile, favoring acylation at the more nucleophilic amino group.
Amide Coupling: The resulting 4-(cyclopropanecarboxamido)benzoic acid is then coupled with benzylamine using standard peptide coupling reagents to form the second amide bond.
This order of reactions prevents the self-polymerization of the aminobenzoic acid and ensures the correct connectivity. The table below outlines the regioselective synthesis of specific isomers.
Table 2: Regioselective Synthesis of Isomeric Derivatives
| Target Compound | Precursor | Key Strategy | Reference Structure |
|---|---|---|---|
| N-{3-[(cyclopropylcarbonyl)amino]phenyl}benzamide | 3-Nitroaniline | Stepwise acylation and reduction to control the meta-substitution pattern. | PubChem CID: 21677332 nih.gov |
| N-benzyl-4-[(cyclopropylcarbonyl)amino]benzamide | 4-Aminobenzoic Acid | Sequential N-acylation followed by carboxylic acid amidation to ensure para-substitution. | PubChem CID: 9326129 nih.gov |
Structure Activity Relationship Sar Studies of Benzamide, N Cyclopropylcarbonyl Analogues
Elucidation of Key Pharmacophores and Structural Motifs
The fundamental pharmacophore of N-(cyclopropylcarbonyl)benzamide analogues consists of three key components: the cyclopropylcarbonyl group, the central amide linkage, and the aromatic benzamide (B126) ring. The interplay between these motifs is crucial for molecular recognition and biological activity.
The cyclopropyl (B3062369) ring , due to its rigid and strained nature, offers a defined three-dimensional conformation. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. nih.gov Furthermore, the strong C-H bonds within the cyclopropyl group can contribute to increased metabolic stability. nih.gov The carbonyl group of the cyclopropylcarbonyl moiety often acts as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within a receptor's binding pocket.
The central amide linkage is a cornerstone of the pharmacophore. It provides a planar, rigid unit that can participate in hydrogen bonding, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The ability of the amide to engage in these interactions is often pivotal for the molecule's biological function.
The benzamide ring serves as a versatile scaffold that can be extensively modified to modulate activity, selectivity, and pharmacokinetic properties. The aromatic nature of the ring allows for various types of interactions, including π-π stacking and hydrophobic interactions with the target protein. Substituents on the benzamide ring can profoundly influence the electronic and steric properties of the entire molecule.
Impact of Aromatic Substitutions on Biological Activity Profiles
The substitution pattern on the benzamide ring is a critical determinant of the biological activity of N-(cyclopropylcarbonyl)benzamide analogues. The nature, position, and size of these substituents can dramatically alter receptor affinity and functional activity.
A notable example is the development of potential antipsychotic agents, where a series of N-cyclopropyl-benzamide derivatives were synthesized and evaluated for their activity on dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov In this series, specific substitutions on the benzamide ring were found to be crucial for achieving a desirable pharmacological profile.
The following table summarizes the impact of aromatic substitutions on the activity of selected N-cyclopropyl-benzamide derivatives from the aforementioned study.
| Compound ID (from source) | Benzamide Ring Substitutions | Key Biological Activity Highlights |
| 4k | 2-fluoro, 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy) | Potent and balanced D2, 5-HT1A, and 5-HT2A receptor activities. nih.gov |
| (General trend) | Polar substituents at the meta (5-) and para (4-) positions | Can enhance binding affinity, for example, at the D4 dopamine receptor. nih.gov |
| (General trend) | Introduction of a chlorine atom or a nitro-group | Can lead to a decrease in anti-proliferative activity in certain cancer cell lines. nih.gov |
These findings underscore the principle that both the electronic nature (electron-donating vs. electron-withdrawing) and the steric bulk of the substituents, as well as their specific placement on the aromatic ring, are critical parameters in the design of N-(cyclopropylcarbonyl)benzamide analogues with tailored biological activities.
Conformational Analysis and its Influence on SAR
NMR studies and ab initio calculations have revealed that secondary N-cyclopropyl amides exhibit distinct conformational preferences. nih.gov Unlike other aliphatic secondary amides that predominantly exist in a Z-conformation (trans) around the carbonyl-nitrogen bond, N-cyclopropylacetamide shows a significant population of the E-conformation (cis) in apolar solvents. nih.gov This is an unexpected finding, as the E-conformation is typically disfavored due to steric clashes. nih.gov
Furthermore, N-cyclopropyl amides tend to adopt an ortho conformation around the N-cyclopropyl bond, which is different from the anti conformation generally preferred by other secondary acetamides. nih.gov This unique conformational behavior can be attributed to the electronic and steric properties of the cyclopropyl group.
The rigidity and defined conformation of the cyclopropane (B1198618) ring can be advantageous in drug design, as it can lead to enhanced binding and potency by pre-organizing the molecule into a bioactive conformation. nih.gov The specific rotational barriers and the preferred dihedral angles between the different structural motifs of N-(cyclopropylcarbonyl)benzamide will ultimately determine the shape presented to the biological target, thus directly impacting the structure-activity relationship.
Isoelectronic and Isosteric Replacements in SAR Optimization
Isoelectronic and isosteric replacements are powerful strategies in medicinal chemistry to fine-tune the properties of a lead compound. In the context of N-(cyclopropylcarbonyl)benzamide analogues, these replacements can be applied to both the cyclopropyl moiety and the benzamide ring to optimize potency, selectivity, and pharmacokinetic profiles.
The cyclopropyl group itself is often considered a bioisostere of an isopropyl group or a gem-dimethyl group. beilstein-journals.org This replacement can lead to improved metabolic stability, increased rigidity, and a modulation of the pKa of adjacent functional groups. beilstein-journals.org The substitution of a methyl group with a cyclopropyl group has been shown to lead to potent hit compounds in other chemical series. researchgate.net
Within the N-(cyclopropylcarbonyl)benzamide scaffold, further isosteric replacements for the cyclopropyl ring could be explored. For example, other small, strained rings like oxetane (B1205548) have been used as biomimetic replacements, often resulting in a significant decrease in lipophilicity. beilstein-journals.org
The strategic application of isoelectronic and isosteric replacements allows for a systematic exploration of the chemical space around the N-(cyclopropylcarbonyl)benzamide scaffold, facilitating the optimization of drug-like properties.
Computational and Theoretical Investigations of Benzamide, N Cyclopropylcarbonyl
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules. For Benzamide (B126), N-(cyclopropylcarbonyl)-, these calculations would offer insights into its molecular structure, electron distribution, and spectroscopic characteristics.
The electronic structure of Benzamide, N-(cyclopropylcarbonyl)- is largely dictated by the interplay between the benzoyl group and the N-cyclopropylcarbonyl group. The amide linkage is known to exhibit significant resonance, leading to a delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This results in a planar geometry around the amide bond and restricted rotation. youtube.com The presence of the electron-withdrawing benzoyl group would further influence the electron density across the molecule.
The cyclopropyl (B3062369) group, adjacent to the amide carbonyl, introduces unique electronic features. The strained three-membered ring is known to possess a degree of π-character and can participate in conjugation. Quantum chemical calculations on cyclopropyl-capped dienes have shown that the strain in the cyclopropyl group can influence the thermodynamics and kinetics of reactions. acs.org In Benzamide, N-(cyclopropylcarbonyl)-, this could affect the reactivity of the adjacent carbonyl group.
Calculations on similar N-acyl amides and benzamide derivatives often focus on determining parameters like bond orders, charge densities, and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. ssbodisha.ac.in For instance, studies on N-aryl amides have explored the impact of different substituents on the electronic properties and reactivity. nih.gov Based on these analogous systems, it is predicted that the carbonyl carbons would be the primary electrophilic sites, while the oxygen atoms and the aromatic ring would be susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of Benzamide, N-(cyclopropylcarbonyl)- based on Analogous Systems
| Property | Predicted Characteristic for Benzamide, N-(cyclopropylcarbonyl)- | Basis from Analogous Systems |
| Amide Bond | Partial double bond character, restricted rotation | General property of amides youtube.commasterorganicchemistry.com |
| Nitrogen Basicity | Significantly lower than corresponding amines | Resonance delocalization in amides masterorganicchemistry.com |
| Carbonyl Reactivity | Influenced by both benzoyl and cyclopropyl groups | Studies on cyclopropyl ketones and benzamides nih.govacs.org |
| Frontier Orbitals | HOMO likely localized on the benzoyl ring and amide, LUMO on the carbonyls | General trends in N-acyl amides and benzamides ssbodisha.ac.in |
Computational methods are frequently employed to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for structural validation. DFT calculations have been successfully used to predict the vibrational frequencies of amide groups. epfl.ch For Benzamide, N-(cyclopropylcarbonyl)-, simulations could predict the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrational modes. The positions of these bands would be sensitive to the conformational arrangement of the benzoyl and cyclopropylcarbonyl groups.
Simulations of NMR spectra for benzamide derivatives have been used to study conformational equilibria. nih.gov For Benzamide, N-(cyclopropylcarbonyl)-, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be crucial for assigning the signals in experimentally obtained spectra and for determining the preferred conformation in solution. The unique electronic environment of the cyclopropyl group would result in characteristic shifts for its protons and carbons. Studies on other molecules containing cyclopropyl groups have shown that these can be accurately modeled. ssbodisha.ac.in
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
Given that numerous benzamide derivatives have been investigated as inhibitors for a variety of enzymes, it is plausible that Benzamide, N-(cyclopropylcarbonyl)- could also exhibit biological activity. Molecular docking studies on benzamide derivatives have identified key interactions within the binding sites of proteins such as topoisomerases and poly(ADP-ribose) polymerase-1 (PARP-1). dergipark.org.trnih.gov
A typical binding mode for benzamide-based inhibitors involves the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The benzoyl ring often engages in hydrophobic or π-stacking interactions with aromatic residues in the protein's active site. chemistryviews.org The cyclopropylcarbonyl moiety of Benzamide, N-(cyclopropylcarbonyl)- would likely occupy a specific sub-pocket of a target protein, with the cyclopropyl group potentially making favorable van der Waals contacts. The analysis of binding sites in proteins that bind to small molecule amides has shown that the environment around the amide group is often a mix of polar and non-polar residues. nih.gov
Predicting the binding affinity, often expressed as a binding free energy, is a key goal of molecular docking and more advanced simulation techniques. For benzamide derivatives, molecular docking studies have been used to rank compounds based on their predicted binding scores, which often correlate with experimentally determined inhibitory activities. nih.govmdpi.com For example, in a study on nitro-substituted benzamides as anti-inflammatory agents, molecular docking revealed that the most active compounds had favorable binding orientations and polarizabilities within the active site of inducible nitric oxide synthase (iNOS). nih.gov
The binding affinity of Benzamide, N-(cyclopropylcarbonyl)- for a hypothetical target would depend on the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The conformational flexibility of the molecule and the entropic cost of binding also play a crucial role. nih.gov Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used in conjunction with molecular dynamics simulations to provide more accurate estimates of binding free energies for benzamide-based inhibitors. nih.gov
Table 2: Potential Intermolecular Interactions of Benzamide, N-(cyclopropylcarbonyl)- in a Protein Binding Site
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Benzoyl Ring | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Amide N-H | Hydrogen bond donor | Aspartate, Glutamate, Serine, Threonine, main-chain carbonyls |
| Amide C=O | Hydrogen bond acceptor | Arginine, Lysine, Serine, Threonine, main-chain N-H |
| Cyclopropyl Group | Hydrophobic interactions, van der Waals contacts | Alanine, Valine, Leucine, Isoleucine |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov For Benzamide, N-(cyclopropylcarbonyl)-, MD simulations could be used to explore its conformational landscape in different solvents and to assess the stability of its interactions within a protein binding site.
MD simulations of benzamide derivatives complexed with their target proteins have been used to confirm the stability of binding modes predicted by docking. nih.govnih.gov These simulations can reveal subtle changes in the protein and ligand conformations upon binding and can highlight the role of water molecules in mediating interactions. For instance, MD simulations of N-acyl hydrazone derivatives, which share the acyl amide linkage, were used to identify stable inhibitors of bacterial DNA gyrase B. nih.gov
Furthermore, MD simulations can be used to calculate binding free energies using methods like thermodynamic integration or free energy perturbation, which are generally more accurate than docking scores. pharmafeatures.com Such calculations for Benzamide, N-(cyclopropylcarbonyl)- would provide a quantitative measure of its binding affinity for a given target, which is invaluable in computational drug design. The conformational properties of related N-acetyl-dehydroamino acid N',N'-dimethylamides have been studied using MD simulations to understand their stability and interactions. researchgate.net
Conformational Flexibility and Stability
The conformational landscape of Benzamide, N-(cyclopropylcarbonyl)- is primarily defined by the rotational freedom around several key single bonds: the bond connecting the phenyl ring to the benzoyl carbonyl group, the C-N amide bond, and the bond linking the amide nitrogen to the cyclopropylcarbonyl group.
The central amide bond (CO-N) is known to have a significant barrier to rotation due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character. rsc.orgrsc.org This generally results in two planar conformers, cis and trans, with the trans conformation typically being more stable in N-substituted amides. In N-aryl amides, the planarity of the amide group is a key structural feature. researchgate.netacs.orgnih.gov
The cyclopropyl group attached to the second carbonyl also has preferred orientations. The cyclopropane (B1198618) ring itself is rigid, but its orientation relative to the adjacent carbonyl group can vary. Computational studies on other molecules suggest that the most stable conformation often involves the alignment of one of the cyclopropyl C-C bonds with the carbonyl C=O bond. rsc.org
Based on these principles from related compounds, the major sources of conformational flexibility in Benzamide, N-(cyclopropylcarbonyl)- would be the rotation around the Phenyl-CO bond and the N-CO(cyclopropyl) bond. The relative energies of different conformers would be determined by the interplay of steric repulsion and electronic effects.
Table 1: Predicted Conformational Data for Benzamide, N-(cyclopropylcarbonyl)- based on Analogous Systems
| Parameter | Predicted Value/Observation | Basis of Prediction (Analogous Systems) |
| Amide Bond (CO-N) Conformation | Predominantly trans | General principle for N-substituted amides researchgate.netacs.orgnih.gov |
| Phenyl Ring to Amide Plane Dihedral Angle | ~25-35° | DFT calculations on substituted benzamides nih.gov |
| Amide Rotational Barrier (ΔG≠) | ~14-23 kcal/mol | Dynamic NMR and DFT studies on various amides mdpi.comnih.gov |
| Cyclopropylcarbonyl Conformation | Likely staggered or eclipsed alignment with C=O | Studies on cyclopropane-containing peptides rsc.org |
This table is predictive and based on data from analogous chemical structures. Specific experimental or computational data for Benzamide, N-(cyclopropylcarbonyl)- is not available in the cited literature.
Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with biological targets. nih.govyoutube.comyoutube.com These simulations can provide atomic-level insights into how a ligand, such as Benzamide, N-(cyclopropylcarbonyl)-, might bind to a protein receptor, the stability of the resulting complex, and the key intermolecular interactions that govern the binding event.
An MD simulation of Benzamide, N-(cyclopropylcarbonyl)- interacting with a hypothetical protein target would typically involve several steps:
System Setup: The initial 3D structures of both the ligand and the protein are placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Energy Minimization: The initial system is relaxed to remove any unfavorable steric clashes.
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and protein to equilibrate around the ligand.
Production Run: A long simulation is run, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.
Analysis of the MD trajectory can reveal crucial information about the ligand-target dynamics, such as the stability of hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding.
No specific molecular dynamics studies or ligand-target interaction analyses for Benzamide, N-(cyclopropylcarbonyl)- have been identified in the reviewed scientific literature. Therefore, a detailed account of its specific binding dynamics, the identity of its biological targets, and the key residues involved in forming a stable complex cannot be provided at this time. Computational studies on other benzamide derivatives have been used to explore their binding to various enzymes, such as acetylcholinesterase, by identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the active site. mdpi.com A similar approach would be necessary to elucidate the molecular targets and mechanism of action for Benzamide, N-(cyclopropylcarbonyl)-.
Table 2: General Parameters in a Hypothetical Ligand-Target MD Simulation
| Simulation Parameter | Description | Purpose |
| Force Field | A set of parameters describing the potential energy of the system. | To calculate the forces between atoms and predict their motion. |
| Water Model | A model representing the behavior of water molecules. | To accurately simulate the aqueous cellular environment. |
| Simulation Time | The duration of the production run (e.g., nanoseconds to microseconds). | To observe biologically relevant motions and binding events. |
| Trajectory Analysis | Analysis of atomic positions, velocities, and energies over time. | To understand binding stability, conformational changes, and interaction energies. |
This table describes general aspects of molecular dynamics simulations and does not represent data from an actual simulation of Benzamide, N-(cyclopropylcarbonyl)-.
Preclinical Mechanistic Investigations of Benzamide, N Cyclopropylcarbonyl
Biochemical Mechanism of Action Elucidation (Cellular and Subcellular Levels)
No research data was found regarding the biochemical mechanism of action for Benzamide (B126), N-(cyclopropylcarbonyl)-.
There are no available studies that have investigated the in vitro inhibitory or activatory effects of Benzamide, N-(cyclopropylcarbonyl)- on any specific enzymes. While the broader class of benzamides has been associated with the inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases, specific data for the N-(cyclopropylcarbonyl)- derivative is not present in the reviewed literature. medchemexpress.comnih.gov
No in vitro studies detailing the binding affinity or modulatory effects of Benzamide, N-(cyclopropylcarbonyl)- on any receptors have been published. Some N-substituted benzamides are known to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, but specific binding data for Benzamide, N-(cyclopropylcarbonyl)- is unavailable. nih.gov
There is no published research that has utilized pathway perturbation analyses such as proteomics or transcriptomics to investigate the effects of Benzamide, N-(cyclopropylcarbonyl)- in cell lines. Studies on other N-substituted benzamides, like declopramide (B1670142), have indicated an induction of the mitochondrial apoptotic pathway, involving cytochrome c release and caspase-9 activation, and inhibition of NF-κB activity. nih.govnih.govnih.gov However, it cannot be assumed that Benzamide, N-(cyclopropylcarbonyl)- shares these mechanisms.
Cellular Pharmacodynamics in Model Systems (e.g., cell cultures, isolated tissues)
No data is available on the cellular pharmacodynamics of Benzamide, N-(cyclopropylcarbonyl)- in model systems.
No in vitro studies have been conducted to establish a dose-response relationship for Benzamide, N-(cyclopropylcarbonyl)- in any cell culture or isolated tissue models. Research on related compounds, such as declopramide, has shown dose-dependent induction of apoptosis in cell lines at concentrations above 250 µM. nih.gov
There is no available information on the time-dependent effects of Benzamide, N-(cyclopropylcarbonyl)- on cellular processes. For comparison, studies on declopramide have shown cytochrome c release and caspase-9 activation in HL60 cells after 24 and 48 hours of treatment. nih.gov
Metabolic Pathway Analysis of Benzamide, N Cyclopropylcarbonyl in Vitro Studies
Identification of Major Metabolites in Microsomal and Hepatocyte Systems
While direct experimental studies on the in vitro metabolism of Benzamide (B126), N-(cyclopropylcarbonyl)- are not extensively documented, the metabolic fate can be inferred from studies on structurally similar compounds, such as N-cyclopropylbenzamide and other molecules containing a cyclopropylamine (B47189) moiety. The primary metabolic transformations are anticipated to occur on both the cyclopropyl (B3062369) and the benzamide portions of the molecule.
In studies involving rat liver microsomes with compounds like N-cyclopropyl-N-methylaniline, a close structural analog, major metabolic pathways include N-dealkylation and aromatic hydroxylation. nih.gov This suggests that for Benzamide, N-(cyclopropylcarbonyl)-, one could expect the formation of metabolites resulting from the cleavage of the cyclopropyl group and the hydroxylation of the benzene (B151609) ring.
Furthermore, research on a series of Indoleamine 2,3-dioxygenase (IDO1) inhibitors that feature a cyclopropylbenzamide structure has shown that oxidation of the cyclopropyl group is a significant metabolic route in rat hepatocyte incubations. nih.gov This indicates that the cyclopropyl ring in Benzamide, N-(cyclopropylcarbonyl)- is a likely site for metabolic attack, potentially leading to hydroxylated or ring-opened metabolites.
Based on these analogous findings, the expected major metabolites of Benzamide, N-(cyclopropylcarbonyl)- in microsomal and hepatocyte systems are summarized in the table below. It is important to note that these are predicted metabolites, and their actual formation would need to be confirmed by direct experimental evidence.
Table 1: Predicted Major Metabolites of Benzamide, N-(cyclopropylcarbonyl)- in In Vitro Systems
| Predicted Metabolite | Metabolic Pathway | In Vitro System |
| N-(1-hydroxycyclopropyl)benzamide | Hydroxylation of Cyclopropyl Ring | Microsomes, Hepatocytes |
| Benzamide | N-Dealkylation (cleavage of cyclopropyl group) | Microsomes, Hepatocytes |
| 4-Hydroxy-N-(cyclopropylcarbonyl)benzamide | Aromatic Hydroxylation | Microsomes, Hepatocytes |
| Ring-opened metabolites (e.g., propanal or propionic acid derivatives) | Oxidative Ring Cleavage of Cyclopropyl Group | Microsomes, Hepatocytes |
Characterization of Metabolic Enzymes Involved (e.g., Cytochrome P450 isoforms)
The biotransformation of Benzamide, N-(cyclopropylcarbonyl)- is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes and hepatocytes. nih.govmdpi.com The specific isoforms involved can be predicted based on studies of analogous compounds.
For many benzamide derivatives and compounds with small N-alkyl substituents, isoforms from the CYP3A and CYP2C families are major contributors to their metabolism. nih.govmdpi.com For instance, studies on other benzamides have implicated CYP3A4 as a key enzyme in their oxidative metabolism. nih.gov
In the case of cyclopropylamine-containing structures, research has pointed to the involvement of specific CYP isoforms. For example, the metabolism of N-cyclopropyl-N-methylaniline in rat liver microsomes was found to be mediated by CYP2B1. nih.gov This suggests that for Benzamide, N-(cyclopropylcarbonyl)-, CYP2B isoforms could also play a role in its metabolism. The inactivation of P450 enzymes by some cyclopropylamines is often attributed to the formation of metabolic intermediate complexes with the heme iron of the enzyme. nih.govresearchgate.net
Table 2: Predicted Cytochrome P450 Isoforms Involved in the Metabolism of Benzamide, N-(cyclopropylcarbonyl)-
| CYP Isoform | Predicted Metabolic Reaction | Evidence from Analogous Compounds |
| CYP3A4 | Aromatic Hydroxylation, N-Dealkylation | Major enzyme for many benzamide and amine-containing drugs. nih.govmdpi.com |
| CYP2C Family (e.g., CYP2C9, CYP2C19) | Aromatic Hydroxylation, N-Dealkylation | Involved in the metabolism of various benzamides. mdpi.com |
| CYP2B Family (e.g., CYP2B1) | N-Dealkylation, Cyclopropyl Ring Oxidation | Shown to metabolize N-cyclopropyl-N-methylaniline. nih.gov |
Prediction of Metabolic Soft Spots and Bioactivation Pathways
The identification of "metabolic soft spots"—the chemically labile sites in a molecule most prone to metabolism—is crucial for understanding its metabolic profile. For Benzamide, N-(cyclopropylcarbonyl)-, the primary metabolic soft spots are likely the cyclopropyl ring and the aromatic benzene ring.
The cyclopropyl group is a known site of metabolic activity. Oxidation of the cyclopropyl ring can lead to the formation of hydroxylated metabolites. More significantly, the cyclopropylamine moiety can undergo oxidative ring cleavage, a process that can lead to the formation of reactive metabolites. ku.edu This bioactivation pathway involves the formation of a cyclopropylaminium radical cation, which can rearrange to a ring-opened radical. Such reactive species have the potential to covalently bind to cellular macromolecules, including proteins and DNA, which is a potential source of toxicity. ku.edu The formation of cyclopropanone (B1606653) hydrate (B1144303) as a metabolite from P450-catalyzed N-dealkylation of a cyclopropylamine has been observed, indicating a pathway that avoids ring fragmentation. nih.gov
The benzene ring of the benzamide moiety is another likely site for metabolism, specifically through aromatic hydroxylation. This process is a common metabolic pathway for many aromatic compounds and is generally considered a detoxification step. mdpi.com
A potential, though likely minor, bioactivation pathway could involve the hydrolysis of the amide bond, which would yield benzoic acid and cyclopropylamine. While amide hydrolysis is generally a slower metabolic process, the resulting cyclopropylamine could then undergo the bioactivation pathways described above. Additionally, if the aromatic ring were to be metabolized to an aniline-type derivative (which is not expected as a primary metabolite for this compound), it could be bioactivated to reactive N-hydroxy and nitroso species. frontiersin.org
Table 3: Summary of Predicted Metabolic Soft Spots and Bioactivation Pathways
| Metabolic Soft Spot | Metabolic Reaction | Potential for Bioactivation |
| Cyclopropyl Ring | Hydroxylation, Oxidative Ring Cleavage | High: Ring-opening can lead to the formation of reactive radical species. ku.edu |
| Benzene Ring | Aromatic Hydroxylation | Low: Generally a detoxification pathway. |
| Amide Bond | Hydrolysis | Low to Moderate: Formation of cyclopropylamine, which can be bioactivated. |
Analytical Characterization Techniques for Research on Benzamide, N Cyclopropylcarbonyl
Advanced Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives
Spectroscopic methods are indispensable for determining the precise chemical structure of molecules. For complex structures such as the metabolites and synthetic derivatives of Benzamide (B126), N-(cyclopropylcarbonyl)-, advanced techniques provide the necessary resolution and information to confirm molecular formulas, identify functional groups, and establish three-dimensional arrangements.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying metabolites by providing highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of elemental compositions, which is crucial for distinguishing between compounds with the same nominal mass. When coupled with tandem mass spectrometry (MS/MS), HRMS provides fragmentation patterns that offer deep structural insights.
In metabolic studies of compounds containing a cyclopropyl (B3062369) moiety, HRMS is critical for identifying biotransformations. Research on related cyclopropyl-containing molecules has shown that metabolic pathways can include oxidation of the cyclopropyl ring, leading to hydroxylated metabolites or even ring-opening, which can generate reactive intermediates. hyphadiscovery.com For Benzamide, N-(cyclopropylcarbonyl)-, HRMS would be used to detect these and other potential metabolic products, such as hydroxylation on the benzene (B151609) ring or cleavage of the amide bond.
A hypothetical study of Benzamide, N-(cyclopropylcarbonyl)- (parent compound C₁₁H₁₁NO₂) metabolism using HRMS might identify the metabolites listed in the table below.
Table 1: Hypothetical Metabolites of Benzamide, N-(cyclopropylcarbonyl)- Identified by HRMS
| Proposed Metabolite | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Mass Accuracy (ppm) | Potential Metabolic Pathway |
| Parent Compound | C₁₁H₁₁NO₂ | 190.0817 | - | - |
| Monohydroxylated Phenyl | C₁₁H₁₁NO₃ | 206.0766 | < 5 | Aromatic Hydroxylation |
| Monohydroxylated Cyclopropyl | C₁₁H₁₁NO₃ | 206.0766 | < 5 | Aliphatic Hydroxylation |
| Dihydroxylated Phenyl | C₁₁H₁₁NO₄ | 222.0715 | < 5 | Aromatic Dihydroxylation |
| Amide Bond Cleavage | C₇H₇NO (Benzamide) | 122.0606 | < 5 | Hydrolysis |
| Amide Bond Cleavage | C₄H₆O₂ (Cyclopropanecarboxylic acid) | 103.0446 | < 5 | Hydrolysis |
This interactive table outlines potential metabolic products and their expected high-resolution mass data.
The fragmentation patterns observed in collision-induced dissociation (CID) experiments on related N-(ortho-cyclopropylphenyl)benzamides have also revealed complex gas-phase cyclization reactions, which underscores the need for detailed MS/MS analysis to correctly interpret the spectra of such compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete picture of a molecule's carbon-hydrogen framework. While one-dimensional (1D) ¹H and ¹³C NMR are standard, two-dimensional (2D) NMR techniques are essential for elucidating more complex structures, such as novel derivatives of Benzamide, N-(cyclopropylcarbonyl)-.
Key 2D-NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the connectivity within the cyclopropyl and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting different fragments of a molecule, such as linking the benzoyl group to the cyclopropylcarbonyl moiety across the amide bond's nitrogen atom.
NMR data from related compounds, such as N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, show characteristic signals for the cyclopropyl protons and carbons, which can be used to predict the spectrum of Benzamide, N-(cyclopropylcarbonyl)-. iucr.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzamide, N-(cyclopropylcarbonyl)-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |
| Benzoyl C=O | - | ~167 | Phenyl H → C =O; Amide NH → C =O |
| Phenyl H (ortho) | ~7.8 | ~129 | Phenyl H (meta) → C ; Benzoyl C=O |
| Phenyl H (meta) | ~7.5 | ~128 | Phenyl H (ortho) → C ; Phenyl H (para) → C |
| Phenyl H (para) | ~7.6 | ~132 | Phenyl H (meta) → C |
| Amide N-H | ~9.0 (broad) | - | Benzoyl C=O; Cyclopropyl C=O |
| Cyclopropyl C=O | - | ~172 | Cyclopropyl CH → C =O; Amide NH → C =O |
| Cyclopropyl CH | ~1.5 | ~14 | Cyclopropyl CH₂ → C ; Cyclopropyl C=O |
| Cyclopropyl CH₂ | ~0.9 - 1.1 | ~8 | Cyclopropyl CH → C ; Other CH₂ H → C |
This interactive table provides expected NMR data based on analogous structures. iucr.orgbmrb.io
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique yields precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.
For Benzamide, N-(cyclopropylcarbonyl)-, crystallographic analysis would clarify the spatial orientation of the two carbonyl groups and the planarity of the amide linkage. Studies on the closely related N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide show that the amide groups are significantly twisted relative to the central benzene ring. iucr.orgresearchgate.net A similar analysis for Benzamide, N-(cyclopropylcarbonyl)- would reveal the torsion angle between the phenyl ring and the imide plane. The analysis would also detail intermolecular interactions, such as hydrogen bonds involving the amide N-H and carbonyl oxygens, which dictate the supramolecular structure. researchgate.net
Table 3: Representative Crystallographic Data from an Analogous Cyclopropyl-Benzamide Structure
| Parameter | Observation from N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Length (N-C_carbonyl) | ~1.34 Å |
| Key Torsion Angle (Amide/Benzene) | 26.5° to 37.8° |
| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |
This interactive table shows crystallographic data from a related molecule, illustrating the type of information obtained. researchgate.net
Chromatographic Separations for Purity and Mixture Analysis
Chromatography is the primary tool for separating components from a mixture, which is essential for assessing the purity of a synthesized compound and for isolating specific derivatives or metabolites from complex biological matrices.
While Benzamide, N-(cyclopropylcarbonyl)- itself is an achiral molecule, its derivatives or metabolites can be chiral. For instance, the metabolic hydroxylation of the cyclopropyl ring can create one or more stereocenters, resulting in the formation of enantiomers or diastereomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Common CSPs are based on polysaccharides like cellulose (B213188) or amylose. The development of a chiral separation method would involve screening different CSPs and optimizing mobile phase conditions to achieve baseline resolution of the enantiomeric pairs. nih.gov
Table 4: Hypothetical Chiral HPLC Method for a Hydroxylated Metabolite
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Resolution (Rs) | > 1.5 |
This interactive table outlines a potential chiral HPLC method for separating hypothetical enantiomeric metabolites.
When a novel derivative or a metabolite is identified, it must often be isolated in a pure form for definitive structure elucidation (e.g., by NMR) or for further biological testing. Preparative chromatography is a form of HPLC that is scaled up to handle larger quantities of material. warwick.ac.uk
The process typically begins with the development of an analytical HPLC method that shows good separation of the target compound from impurities or other components. This method is then scaled up by using a larger column with the same stationary phase and increasing the mobile phase flow rate proportionally. warwick.ac.uksielc.com The goal is to maximize throughput (the amount of purified product per unit of time) while maintaining adequate resolution. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
Table 5: Example of Scaling from Analytical to Preparative HPLC
| Parameter | Analytical Method | Preparative Method |
| Column Dimensions (ID x L) | 4.6 mm x 250 mm | 21.2 mm x 250 mm |
| Stationary Phase | C18, 5 µm | C18, 5 µm |
| Flow Rate | 1.0 mL/min | 21.5 mL/min |
| Sample Load | < 1 mg | 50 - 100 mg |
| Objective | Quantification and Purity Check | Isolation and Purification |
This interactive table demonstrates the typical scaling of parameters from an analytical to a preparative HPLC method. lcms.cznih.gov
Chemical Biology Applications and Probe Development Based on Benzamide, N Cyclopropylcarbonyl
Development of Chemical Probes for Target Identification
Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function. The development of such probes from a parent compound like Benzamide (B126), N-(cyclopropylcarbonyl)- would involve synthetic modifications to incorporate reporter tags or reactive groups. However, no literature was found that describes such efforts for this specific compound.
Affinity-Based Probes
Affinity-based probes are designed to bind non-covalently to their target proteins. They typically contain a reporter group, such as biotin (B1667282) or a fluorescent dye, to enable detection and isolation of the target protein. A search of scientific databases yielded no studies on the design, synthesis, or application of affinity-based probes derived from the Benzamide, N-(cyclopropylcarbonyl)- scaffold.
Photoaffinity Labels
Photoaffinity labels are a type of chemical probe that forms a covalent bond with its target protein upon activation by light. This allows for the permanent tagging of the target, facilitating its identification. The development of a photoaffinity label from Benzamide, N-(cyclopropylcarbonyl)- would require the introduction of a photoreactive group, such as a diazirine or benzophenone. No research detailing the creation or use of such photoaffinity labels based on this compound could be located.
Utilization in Target Validation Studies
Target validation is the process of confirming that a specific biological target is relevant to a disease process. Chemical probes can be instrumental in these studies by selectively modulating the activity of the target in cellular or animal models. There are no published studies that document the use of Benzamide, N-(cyclopropylcarbonyl)- or any specifically derived probes for the purpose of validating a biological target.
Application in High-Throughput Screening (HTS) Libraries
High-throughput screening involves the testing of large collections of chemical compounds (libraries) to identify those that have a desired biological activity. The core structure of a compound, known as a scaffold, is often used as a starting point for building these libraries.
Scaffold Optimization for Screening Campaigns
Scaffold optimization is a key process in drug discovery where a promising chemical structure is systematically modified to improve its properties, such as potency and selectivity. No literature was found that discusses the optimization of the Benzamide, N-(cyclopropylcarbonyl)- scaffold for inclusion in screening campaigns.
Diversity-Oriented Synthesis for Library Generation
Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex molecules for screening libraries. This approach aims to explore a wide range of chemical space to increase the chances of finding novel biological activities. There is no evidence in the available literature of Benzamide, N-(cyclopropylcarbonyl)- being used as a starting point or building block in any diversity-oriented synthesis efforts to generate chemical libraries.
Future Directions and Emerging Research Avenues for Benzamide, N Cyclopropylcarbonyl
Exploration of Novel Therapeutic Areas (Preclinical Perspective)
The inherent structural motifs of Benzamide (B126), N-(cyclopropylcarbonyl)- suggest several promising avenues for preclinical investigation into new therapeutic applications. The benzamide core is a well-established pharmacophore present in numerous approved drugs, and the cyclopropyl (B3062369) group often confers unique pharmacological properties. Future research is likely to build upon the findings from related benzamide derivatives to explore its potential in various disease areas.
Compounds within the benzamide class have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ainanobioletters.com For instance, certain N-substituted benzamides have been shown to inhibit the transcription factor NF-kappaB, a key regulator of inflammation and apoptosis. nih.gov This suggests a potential role for N-(cyclopropylcarbonyl)benzamide in inflammatory conditions. Preclinical studies on nicotinamide (B372718) and other N-substituted benzamides like metoclopramide (B1676508) have demonstrated dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-alpha), a critical inflammatory cytokine. nih.gov
Furthermore, the introduction of a cyclopropyl group can be a strategic element in drug design. This small, rigid ring can act as a bioisostere for other chemical groups, helping to lock the molecule into a bioactive conformation and potentially improving metabolic stability and membrane permeability. acs.org Research into amide derivatives containing a cyclopropane (B1198618) ring has revealed promising antimicrobial and antifungal activities. mdpi.com
The potential therapeutic applications for Benzamide, N-(cyclopropylcarbonyl)- and its close analogues are summarized in the table below, based on preclinical findings from the broader benzamide class.
Table 1: Potential Preclinical Therapeutic Areas for Benzamide Analogues
| Therapeutic Area | Preclinical Findings for Related Compounds | Potential Molecular Targets | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production in mice; prevention of lung edema in rats. | NF-kappaB, Cyclooxygenase (COX) | nih.govnih.gov |
| Antimicrobial | Activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. | DprE1 (in mycobacteria), other essential microbial enzymes | nanobioletters.commdpi.commdpi.com |
| Anticancer | Antiproliferative activity against various human cancer cell lines; microtubule-stabilizing effects. | Tubulin, various kinases | acs.orgnih.gov |
| Antileukotriene | Antagonistic activity against leukotrienes, which are inflammatory mediators. | Leukotriene receptors | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The advancement of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and these technologies can be pivotal in accelerating the exploration of Benzamide, N-(cyclopropylcarbonyl)-. AI/ML can be applied at multiple stages of the preclinical pipeline, from identifying potential biological targets to predicting the properties of novel analogues.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, are a prime area for ML application. A QSAR study on benzamide derivatives for anti-leukotriene activity successfully deduced the structural features necessary for potent antagonism, demonstrating the utility of computational models in this chemical class. nih.gov For Benzamide, N-(cyclopropylcarbonyl)-, ML algorithms could be trained on existing data from other benzamides to predict its activity against a range of targets.
The integration of AI and ML into the research pipeline for Benzamide, N-(cyclopropylcarbonyl)- could follow the workflow outlined below.
Table 2: Application of AI/ML in the Drug Discovery Pipeline for Benzamide, N-(cyclopropylcarbonyl)-
| Stage of Drug Discovery | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Analysis of biological data to identify proteins or pathways potentially modulated by the compound. | Hypothesis generation for novel mechanisms of action. |
| Hit Identification | Virtual screening of virtual compound libraries against identified targets. | Identification of initial lead compounds with desired activity. |
| Lead Optimization | Predictive modeling (e.g., QSAR) to guide the design of analogues with improved potency and selectivity. | Faster design-make-test-analyze cycles. |
| Preclinical Development | Prediction of ADMET properties to de-risk candidates early in the process. | Selection of candidates with higher probability of success in later stages. |
Development of Next-Generation Analogues with Tuned Pharmacological Profiles
A key future direction for Benzamide, N-(cyclopropylcarbonyl)- is the rational design and synthesis of next-generation analogues with finely tuned pharmacological profiles. By systematically modifying the core structure, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. nih.govrsc.org
Research on related structures provides a roadmap for this exploration. For example, studies on cyclopropylamide analogues of the natural product combretastatin-A4 revealed that these new molecules acted as microtubule-stabilizing agents, a different mechanism from the parent compound. This work highlighted how substitutions on the phenyl ring and the configuration of the cyclopropyl group significantly impacted antiproliferative activity. acs.org
Similarly, research on N-alkyl nitrobenzamides as antimycobacterial agents showed that modifying the length of an N-alkyl chain could optimize activity. mdpi.com This demonstrates that even seemingly simple modifications to the amide substituent of a benzamide core can lead to significant changes in efficacy. For Benzamide, N-(cyclopropylcarbonyl)-, future work will likely involve creating a library of analogues by introducing various substituents onto the benzoyl ring and exploring modifications to the cyclopropylcarbonyl moiety itself.
The table below presents examples of how analogue development has been applied to related benzamide structures.
Table 3: Examples of Analogue Development in Benzamide Series
| Parent Structure/Series | Modification Strategy | Outcome | Reference(s) |
|---|---|---|---|
| Combretastatin-A4 Analogues | Replacement of an alkene bridge with a cyclopropylamide linker; substitution on phenyl rings. | Creation of novel microtubule-stabilizing agents with potent antiproliferative activity. | acs.org |
| Nitrobenzamides | Variation of N-alkyl chain length (from C4 to C16). | Optimization of antimycobacterial efficacy, with specific chain lengths showing superior activity. | mdpi.com |
| Amide derivatives with cyclopropane | Synthesis of various amide derivatives containing a cyclopropane moiety. | Identification of compounds with significant antimicrobial activity. | mdpi.com |
Q & A
Q. What spectroscopic methods are recommended for characterizing N-(cyclopropylcarbonyl) benzamide derivatives?
To characterize N-(cyclopropylcarbonyl) benzamide derivatives, employ a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like the amide carbonyl (≈1650 cm⁻¹). For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection .
Q. What are the key considerations in designing a synthetic pathway for N-acyl benzamide compounds?
Focus on amide bond formation via coupling reagents (e.g., HATU or DCC) and optimize reaction conditions (anhydrous solvents, inert atmosphere). Use cyclopropanecarbonyl chloride as the acylating agent and monitor reaction progress via TLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What are the standard protocols for ensuring purity and stability of benzamide derivatives during synthesis?
Conduct recrystallization from ethanol or dichloromethane/hexane mixtures. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze using HPLC. Store compounds in amber vials under nitrogen at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can SHELXL be utilized to address challenges in refining the crystal structure of N-(cyclopropylcarbonyl) benzamide derivatives?
SHELXL is critical for anisotropic refinement of heavy atoms and resolving disorder in cyclopropane rings. Use TWIN and BASF commands for twinned crystals. Validate hydrogen bonding with PLATON and analyze intermolecular interactions (e.g., C–H⋯O) using Mercury .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data in benzamide derivative reactions?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental kinetic data . Use SC-XRD to verify stereochemistry and NMR chemical shift predictions (GIAO method) to validate computed structures .
Q. How do intermolecular hydrogen bonding patterns influence the crystallographic packing of N-(cyclopropylcarbonyl) benzamide derivatives?
Analyze hydrogen bonds (e.g., N–H⋯O=C) using ORTEP-3 for visualization and CrystalExplorer for energy frameworks. Cyclopropane substituents may induce layer stacking via C–H⋯π interactions, which can be quantified using Hirshfeld surface analysis .
Q. What role do steric and electronic effects play in the reactivity of cyclopropane-containing acyl groups in benzamide derivatives?
Cyclopropane’s angle strain increases electrophilicity of the acyl group, enhancing nucleophilic attack. Steric hindrance from the cyclopropane ring can slow reactions in crowded environments. Use Hammett constants to predict electronic effects and molecular docking to study steric interactions in enzyme binding .
Methodological Tables
Q. Table 1: Common Synthetic Conditions for N-(cyclopropylcarbonyl) benzamide
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Cyclopropanecarbonyl chloride, DCM, RT | Amide bond formation |
| Coupling | HATU, DIPEA, DMF, 0°C → RT | Activate carboxylate |
| Purification | SiO₂ chromatography (EtOAc/Hexane 3:7) | Isolate product |
| Characterization | ¹H NMR (400 MHz, CDCl₃), HRMS (ESI+) | Confirm structure and purity |
| Adapted from synthesis protocols in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
